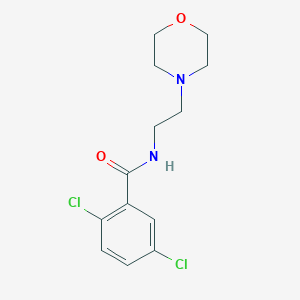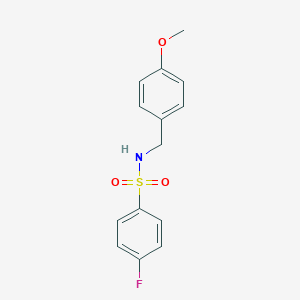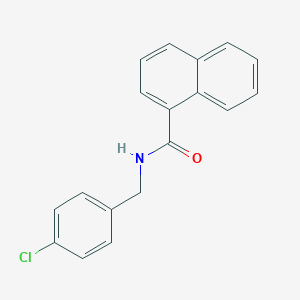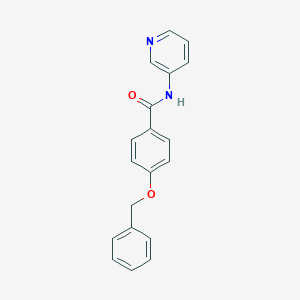![molecular formula C14H17F3N2O B239956 N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide, also known as TPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.36 g/mol.
科学的研究の応用
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has been shown to have a range of potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR), which is involved in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, suggesting that it may have broader applications in neuroscience research.
作用機序
The mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is thought to act by binding to the allosteric site of the α7nAChR, which enhances the receptor's sensitivity to acetylcholine. This results in increased ion flux through the receptor, leading to enhanced neurotransmission and the modulation of downstream signaling pathways. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, although the precise mechanism of action for these effects is not known.
Biochemical and Physiological Effects
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, particularly in the nervous system. It has been found to enhance synaptic plasticity and improve learning and memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a useful therapeutic agent for a range of neurological conditions.
実験室実験の利点と制限
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments. It is a cost-effective compound that can be synthesized on a large scale, making it readily available for research purposes. It has also been shown to have a range of potential applications in neuroscience research, particularly in the modulation of ion channels and the enhancement of synaptic plasticity. However, there are also several limitations to the use of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its safety profile and potential side effects. Further research is needed to fully understand the potential risks and benefits of using N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide in scientific research.
将来の方向性
There are several future directions for research on N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide. One area of focus is the development of more selective and potent α7nAChR modulators, which could have potential therapeutic applications in a range of neurological conditions. Another area of focus is the exploration of the broader effects of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide on ion channels and neurotransmission, which could provide insights into the underlying mechanisms of neurological disorders. Additionally, further research is needed to fully understand the safety profile and potential side effects of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide, particularly with regard to long-term use and potential interactions with other drugs.
合成法
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-(trifluoromethyl)benzonitrile with pyrrolidine in the presence of a base, followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained through the reaction of the resulting amine with propanoyl chloride. The synthesis of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is relatively straightforward and can be carried out on a large scale, making it a cost-effective compound for scientific research.
特性
製品名 |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide |
|---|---|
分子式 |
C14H17F3N2O |
分子量 |
286.29 g/mol |
IUPAC名 |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C14H17F3N2O/c1-2-13(20)18-11-9-10(14(15,16)17)5-6-12(11)19-7-3-4-8-19/h5-6,9H,2-4,7-8H2,1H3,(H,18,20) |
InChIキー |
WBTXISAGTSSXRS-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
正規SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
溶解性 |
34 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)

![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)


![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
